molecular formula C22H30N4O5S2 B12633368 C22H30N4O5S2

C22H30N4O5S2

Cat. No.: B12633368
M. Wt: 494.6 g/mol
InChI Key: MMEKXAOIGMUOLB-RJYAGPCLSA-N
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Description

. This compound is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a cyanobenzene moiety. It has a molecular weight of 494.6274 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .

Scientific Research Applications

2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-methylbenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
  • 2-{4-[(4-chlorobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide
  • 2-{4-[(4-fluorobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide

Uniqueness

The uniqueness of 2-{4-[(4-cyanobenzene)sulfonyl]piperazin-1-yl}-N-cyclopentyl-N-(1,1-dioxo-1$l^{6}$-thiolan-3-yl)acetamide lies in its specific structural features, such as the presence of the cyanobenzene moiety and the dioxothiolan ring, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C22H30N4O5S2

Molecular Weight

494.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H30N4O5S2/c1-4-15(2)19(21(28)25-22-23-11-13-32-22)24-20(27)16-6-5-12-26(14-16)33(29,30)18-9-7-17(31-3)8-10-18/h7-11,13,15-16,19H,4-6,12,14H2,1-3H3,(H,24,27)(H,23,25,28)/t15?,16?,19-/m0/s1

InChI Key

MMEKXAOIGMUOLB-RJYAGPCLSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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